6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with a unique molecular structure that includes a pyridine ring substituted with a hydroxy-methylazetidine group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 3-hydroxy-3-methylazetidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy-methylazetidine group may also contribute to its biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog with similar reactivity but lacking the hydroxy-methylazetidine group.
3-Hydroxy-3-methylazetidine: A compound with similar structural features but without the pyridine ring.
Uniqueness
6-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(3-hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-10(14)6-12(7-10)9-3-2-8(5-13)4-11-9/h2-5,14H,6-7H2,1H3 |
InChI Key |
PPLPXZVMTRGIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC=C(C=C2)C=O)O |
Origin of Product |
United States |
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